molecular formula C8H7FO4S B3049635 3-(Fluorosulfonyl)-4-methylbenzoic acid CAS No. 21322-93-0

3-(Fluorosulfonyl)-4-methylbenzoic acid

Cat. No.: B3049635
CAS No.: 21322-93-0
M. Wt: 218.2 g/mol
InChI Key: BANDUEHUKCIKIF-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-4-methylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluorosulfonyl)-4-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group to a methylbenzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process can be achieved through the reaction of fluorosulfonyl chloride with the corresponding methylbenzoic acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Fluorosulfonyl)-4-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluorosulfonyl chloride, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while addition reactions can produce highly functionalized sulfonyl compounds .

Scientific Research Applications

3-(Fluorosulfonyl)-4-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluorosulfonyl)-4-methylbenzoic acid involves its interaction with nucleophilic residues in target molecules. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic amino acids such as serine, cysteine, and lysine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)benzoic acid
  • 3,5-Bis(fluorosulfonyl)benzoic acid
  • 4-(Chlorosulfonyl)benzoic acid

Uniqueness

Compared to similar compounds, 3-(Fluorosulfonyl)-4-methylbenzoic acid is unique due to the presence of both a fluorosulfonyl group and a methyl group on the benzoic acid core. This combination imparts distinct reactivity and stability, making it particularly useful in specific synthetic and biological applications .

Properties

IUPAC Name

3-fluorosulfonyl-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANDUEHUKCIKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306953
Record name 3-fluorosulfonyl-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21322-93-0
Record name NSC184697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-fluorosulfonyl-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(fluorosulfonyl)-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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